Core Chemical Properties and Applications of 1-Methyl-1H-indazole-6-carboxylic acid
Core Chemical Properties and Applications of 1-Methyl-1H-indazole-6-carboxylic acid
An In-depth Technical Guide for Researchers
This guide provides an in-depth analysis of 1-Methyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern its synthesis, reactivity, and application. The indazole nucleus is a privileged scaffold in drug discovery, and understanding the nuances of its substituted derivatives is critical for the rational design of novel therapeutic agents.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights.
Core Molecular Profile and Physicochemical Properties
1-Methyl-1H-indazole-6-carboxylic acid is a solid, crystalline compound at room temperature. The introduction of a methyl group at the N1 position of the indazole ring significantly influences its electronic properties and solubility compared to its parent, 1H-indazole-6-carboxylic acid. This methylation prevents the formation of N-H tautomers, locking the molecule into the 1H-indazole form and providing a predictable and stable scaffold for further chemical modification.[4] This structural rigidity is a desirable trait in drug design, as it reduces conformational ambiguity and can lead to more specific interactions with biological targets.
The compound's properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Solid | |
| CAS Number | 1031417-77-2 | [5] |
| InChI Key | DNMTXRJELGPOGW-UHFFFAOYSA-N | [5] |
| SMILES | CN1N=CC2=CC=C(C(O)=O)C=C12 | [5] |
Safety & Handling: According to its material safety data, the compound is classified as an acute oral toxicant (Category 4) and requires standard laboratory precautions, including the use of personal protective equipment. It should be handled in a well-ventilated area.
Synthesis and Purification
The synthesis of 1-Methyl-1H-indazole-6-carboxylic acid can be approached through several validated routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A common and logical strategy involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.[6]
A logical workflow for the synthesis is outlined below. The rationale for this multi-step approach is rooted in achieving high purity and yield by leveraging well-understood, high-fidelity reactions like ester hydrolysis.
Caption: General synthetic workflow for 1-Methyl-1H-indazole-6-carboxylic acid.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol describes the synthesis starting from the parent ester, methyl 1H-indazole-6-carboxylate, which can be methylated and then hydrolyzed.
Step 1: N-Methylation of Methyl 1H-indazole-6-carboxylate
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Rationale: Direct methylation of the indazole nitrogen is a standard procedure. Using a base like potassium carbonate is crucial to deprotonate the N-H of the indazole ring, forming the more nucleophilic indazolide anion, which readily attacks the methylating agent.
-
Procedure: a. To a solution of methyl 1H-indazole-6-carboxylate (1 eq.) in a polar aprotic solvent such as DMF, add potassium carbonate (1.5 eq.). b. Stir the mixture at room temperature for 30 minutes. c. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq.), dropwise to the suspension. d. Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed. e. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 1-methyl-1H-indazole-6-carboxylate.[7] This intermediate can be purified by column chromatography if necessary.
Step 2: Saponification to the Carboxylic Acid
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Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a robust and high-yielding method for converting an ester to a carboxylic acid.[8] The use of a co-solvent system like THF/ethanol/water ensures the solubility of both the organic substrate and the inorganic base.[8]
-
Procedure: a. Dissolve the crude methyl 1-methyl-1H-indazole-6-carboxylate from the previous step in a 1:1:1 mixture of tetrahydrofuran (THF), ethanol, and water.[8] b. Add LiOH (2-3 eq.) to the solution and stir the reaction mixture at room temperature for 12-16 hours.[8] c. Monitor the reaction by TLC until the ester starting material is fully consumed. d. Remove the organic solvents (THF, ethanol) under reduced pressure. e. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 using 2N HCl.[8] This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. f. Collect the resulting solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 1-Methyl-1H-indazole-6-carboxylic acid as a solid.[8]
Spectral Characterization
Accurate structural confirmation is paramount. The following sections detail the expected spectral data based on the compound's functional groups and data from analogous structures.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is highly diagnostic. The carboxylic acid proton is typically observed as a broad singlet far downfield, often above 12 ppm, due to strong deshielding and hydrogen bonding.[11] The aromatic protons on the bicyclic ring system will appear between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The N-methyl group will present as a sharp singlet, typically in the range of 3.8-4.2 ppm.[12]
-
¹³C NMR: The carboxyl carbon is a key indicator, appearing in the downfield region of 165-185 δ.[11] The aromatic and heterocyclic carbons will resonate in the 110-145 δ range. The N-methyl carbon will be observed upfield, typically around 30-35 δ.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | > 12.0 (broad singlet) | 165 - 185 |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 (multiplets) | 110 - 145 |
| N-Methyl (-NCH₃) | 3.8 - 4.2 (singlet) | 30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the carboxylic acid functionality.[11]
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O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp absorption will appear around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretch of the conjugated carboxylic acid.[11]
-
C-N/C-C Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations of the indazole ring.[13]
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (176.17). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-17 Da) or the loss of the entire carboxyl group (-45 Da).[14]
Chemical Reactivity and Derivatization Potential
1-Methyl-1H-indazole-6-carboxylic acid is a versatile intermediate primarily due to the reactivity of its carboxylic acid group. This functional group is a gateway to a vast array of derivatives, most notably amides and esters, which are fundamental in drug discovery for modulating properties like solubility, cell permeability, and target engagement.[15]
Caption: Key reactivity pathways for derivatization.
Core Reactions for Drug Development
-
Amide Coupling: This is arguably the most critical reaction for this scaffold. The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This is typically achieved using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This reaction is central to building complex molecules and exploring the structure-activity relationship (SAR) of a drug candidate series.
-
Esterification: The formation of esters, for example, through Fischer esterification with an alcohol under acidic conditions, is another common modification. Esters can serve as prodrugs, which are enzymatically cleaved in vivo to release the active carboxylic acid parent drug.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). This transformation opens up another avenue for derivatization via the alcohol functional group.
The indazole ring itself is relatively stable but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.
Applications in Research and Drug Development
The indazole core is present in numerous clinically approved drugs, such as the anti-cancer agent Pazopanib and the anti-emetic Granisetron.[2][3] 1-Methyl-1H-indazole-6-carboxylic acid serves as a crucial building block for synthesizing novel analogs in various therapeutic areas.[5]
-
Kinase Inhibitors: The indazole scaffold can mimic the adenine hinge-binding motif of ATP, making it a valuable core for designing competitive kinase inhibitors for oncology and inflammatory diseases.[3]
-
GPCR Modulators: Indazole derivatives have been identified as agonists for G protein-coupled receptors like GPR120, which have therapeutic potential for treating diabetes.[16]
-
Anti-inflammatory Agents: The structural features of indazoles are found in compounds with potent anti-inflammatory properties.[1][5]
-
Agrochemicals: Beyond pharmaceuticals, this scaffold is used in developing agrochemicals to enhance crop protection.[5]
The predictable structure, synthetic accessibility, and proven biological relevance of 1-Methyl-1H-indazole-6-carboxylic acid make it an invaluable tool for medicinal chemists aiming to accelerate the discovery of new and effective medicines.
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